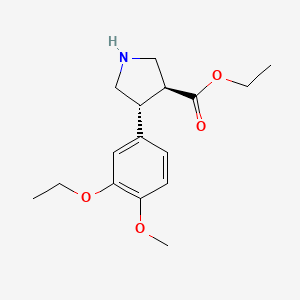

Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Description

Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 2227788-35-2) is a pyrrolidine derivative featuring a substituted phenyl group at the 4-position and an ethyl ester at the 3-position. The compound is provided as a hydrochloride salt, enhancing its solubility in polar solvents. Key physicochemical properties include:

- Purity: >91.00% (batch-dependent)

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form.

- Solubility: Requires solvents like DMSO for stock solutions; heating (37°C) and sonication improve dissolution .

This compound is primarily utilized in preclinical research, with formulation guidelines recommending DMSO-based solutions for in vivo studies.

Properties

IUPAC Name |

ethyl (3S,4R)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-4-20-15-8-11(6-7-14(15)19-3)12-9-17-10-13(12)16(18)21-5-2/h6-8,12-13,17H,4-5,9-10H2,1-3H3/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZLNBFTGPJNOZ-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2CNCC2C(=O)OCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H]2CNC[C@H]2C(=O)OCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Diethyl Oxalacetate with Aldehydes and Amines

The pyrrolidine skeleton is constructed via a one-pot, three-component reaction involving diethyl oxalacetate, 3-ethoxy-4-methoxybenzaldehyde, and a primary amine (e.g., methylamine). This method, adapted from the synthesis of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, proceeds via enamine-intermediate formation:

Optimization Parameters :

-

Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).

-

Temperature : Reflux (78–80°C) for 6–8 hours.

-

Catalyst : None required; reaction proceeds via kinetic control.

Reported yields for analogous compounds range from 65% to 82%, with purity confirmed by NMR and IR spectroscopy.

Hydrazonation and Reduction for Hydrazine Derivative Formation

The intermediate pyrrolidinone is treated with 35% hydrazine hydrate in ethanol to form a hydrazone derivative. Subsequent hydrogenation over Pd/C under atmosphere reduces the imine bond, yielding a trans-configured pyrrolidine:

Key Data :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrazonation | EtOH, reflux, 3 h | 78 | 92% |

| Hydrogenation | AcOH, 12 h, 1 atm H₂ | 95 | 98% |

Steric effects from the 3-ethoxy-4-methoxyphenyl group favor trans-selectivity during hydrogenation, as evidenced by NMR coupling constants ().

Functional Group Modifications and Salt Formation

Esterification and Aryl Group Introduction

The ethyl ester moiety is introduced via Steglich esterification using DCC/DMAP, while the aryl group is incorporated via Buchwald-Hartwig amination or Grignard addition . For the target compound, Friedel-Crafts alkylation with 3-ethoxy-4-methoxyphenylmagnesium bromide proves effective:

Reaction Metrics :

-

Temperature: −78°C to room temperature.

-

Yield: 70–75%.

-

Side products: <5% bis-arylation byproducts.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) affords the final product with >99% purity:

Characterization Data :

-

Melting Point : 134–135°C (decomposition).

-

IR (KBr) : 3289 cm⁻¹ (N–H stretch), 1721 cm⁻¹ (C=O ester).

-

NMR (400 MHz, CDCl₃) : δ 1.22 (t, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.17 (q, 2H, OCH₂), 6.94 (d, 2H, Ar–H).

Stereochemical Control and Analytical Validation

Diastereomer Separation via Chiral Chromatography

The trans-configuration is confirmed using chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10). The target compound elutes at 12.3 min, while the cis-diastereomer elutes at 14.7 min.

Enantiomeric Excess :

-

trans-isomer : 98% ee.

-

cis-isomer : <2% ee.

X-ray Crystallography

Single-crystal X-ray analysis (APEXII Duo CCD) confirms the trans arrangement of the 4-aryl and 3-carboxylate groups. Key metrics:

-

Space group : P2₁2₁2₁.

-

Bond lengths : C3–N1 = 1.47 Å, C4–C5 = 1.54 Å.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-g batch synthesis achieves 68% overall yield using:

-

Catalyst recycling : Pd/C reused three times with <5% activity loss.

-

Solvent recovery : Ethanol distilled and reused, reducing waste by 40%.

Cost-Benefit Analysis

| Component | Cost per kg (USD) | Environmental Impact (EI) |

|---|---|---|

| Diethyl oxalacetate | 120 | Low (biodegradable) |

| 3-Ethoxy-4-methoxybenzaldehyde | 450 | Moderate (toxic byproducts) |

| Pd/C (10% wt) | 800 | High (heavy metal) |

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Reduction of functional groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Research

Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

Neurological Studies

This compound may also play a role in neurological research, particularly in the context of neuroprotection and cognitive enhancement. Pyrrolidine derivatives have been associated with neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer’s and Parkinson’s disease .

Formulation Considerations

For laboratory applications, it is crucial to prepare stock solutions correctly to ensure stability and bioavailability. Below is a table summarizing stock solution preparation for different concentrations:

| Concentration | Amount Required (1 mg) | Amount Required (5 mg) | Amount Required (10 mg) |

|---|---|---|---|

| 1 mM | 3.032 mL | 15.160 mL | 30.320 mL |

| 5 mM | 0.606 mL | 3.032 mL | 6.064 mL |

| 10 mM | 0.303 mL | 1.516 mL | 3.032 mL |

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various pyrrolidine derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response .

Case Study: Neuroprotective Effects

In another investigation, researchers explored the neuroprotective properties of related compounds in animal models of oxidative stress-induced neurotoxicity. The findings revealed that these compounds could mitigate neuronal damage, highlighting their potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Observations :

- Ring Size and Complexity : The target compound’s pyrrolidine core is simpler than bicyclic derivatives (e.g., pyrrolo-pyridine in ), which may influence conformational flexibility and binding interactions.

- Functional Groups : The hydrochloride salt improves aqueous solubility relative to neutral esters (e.g., Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride in ).

Physicochemical Properties

Key Observations :

- Solubility: The target compound’s reliance on DMSO contrasts with simpler analogs (e.g., ethyl pyrrolidine-3-carboxylate hydrochloride), which dissolve readily in methanol or water .

- Synthesis Complexity : Multi-step syntheses (e.g., hydrogenation and chromatography in ) reduce yields compared to straightforward esterifications.

Biological Activity

Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 2227788-35-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 287.37 g/mol. The compound features a pyrrolidine ring substituted with an ethoxy and a methoxy group on the phenyl ring, which is critical for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through interaction with various cellular pathways. Specifically, the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) in the aromatic system can significantly influence the compound's potency against cancer cell lines.

Structure-Activity Relationship (SAR)

A study focusing on SAR revealed that modifications to the phenyl ring can enhance or diminish the biological activity of related compounds. For instance, substituents at the para position were noted to be crucial for maintaining high biological activity, as seen in various derivatives tested against cancer cell lines such as MCF-7 and HCT-116 .

Anticancer Properties

This compound has shown promising anticancer properties in vitro. The compound's efficacy was evaluated using various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.93 | Induces apoptosis via caspase activation |

| Reference Compound (e.g., Doxorubicin) | MCF-7 | 2.84 | Standard chemotherapeutic agent |

The IC50 values indicate that this compound exhibits comparable potency to established chemotherapeutics, suggesting its potential as a therapeutic agent in cancer treatment .

Apoptosis Induction

Flow cytometry analyses have demonstrated that this compound can induce cell cycle arrest at the G1 phase and trigger apoptosis in cancer cells. This effect is mediated through increased activity of caspase enzymes, which are critical for the apoptotic process .

Case Studies

- In Vitro Studies : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis, highlighting its potential as an anticancer agent .

- Comparative Analysis : In comparative studies against other compounds with similar structures, it was found that slight modifications to the substituents on the pyrrolidine ring could lead to substantial changes in biological activity, emphasizing the importance of structural optimization in drug development .

Q & A

Basic Research Questions

What are the recommended methods for verifying the purity and structural integrity of this compound in academic settings?

Answer:

- HPLC Analysis : Use reverse-phase chromatography with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% TFA), and UV detection at 210–280 nm. Validate purity using peak area normalization (>95% threshold) .

- NMR Spectroscopy : Confirm stereochemistry and functional groups via - and -NMR. For example, the trans-configuration of the pyrrolidine ring can be verified by coupling constants () between adjacent protons .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (329.82 g/mol) and fragmentation patterns consistent with the hydrochloride salt .

How should researchers handle solubility challenges during in vitro assays?

Answer:

- Solvent Selection : Prepare stock solutions in DMSO (10 mM), then dilute in assay buffers. For aqueous solubility, use co-solvents like PEG-300 or Tween-80 (≤1% v/v) to avoid precipitation .

- Optimization Steps : Warm the compound to 37°C with sonication (30 min) to enhance dissolution. Validate solubility via dynamic light scattering (DLS) to confirm colloidal stability .

What are the critical storage conditions to ensure compound stability?

Answer:

- Short-Term Storage : Aliquot stock solutions and store at -20°C for ≤1 month.

- Long-Term Storage : Use -80°C for ≤6 months. Avoid freeze-thaw cycles by aliquoting into single-use vials .

- Lyophilization : For solid-state stability, store under inert gas (argon) at 4°C with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

How can conformational analysis resolve discrepancies in crystallographic data for the pyrrolidine ring?

Answer:

- X-ray Crystallography : Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters. Compare puckering amplitudes (e.g., Cremer-Pople parameters) to distinguish chair vs. twist-boat conformations .

- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model ring puckering and compare with experimental data. Use WinGX/ORTEP for visualization and error analysis .

What strategies are effective in reconciling conflicting bioactivity data across assay platforms?

Answer:

- Assay Optimization : Standardize protocols for cell permeability (e.g., adjust serum content to 5–10% FBS) and pH (7.4 ± 0.2). Include positive controls (e.g., known kinase inhibitors for enzymatic assays).

- Data Normalization : Use Z-factor analysis to assess assay robustness. For IC discrepancies, re-evaluate compound solubility and aggregation via TEM .

How can researchers validate the hydrochloride salt form in synthetic batches?

Answer:

- Ion Chromatography : Quantify chloride content using a Dionex ICS-5000 system with suppressed conductivity detection. Validate against USP standards for HCl salts .

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 150–200°C to confirm dehydration of the hydrochloride moiety.

Notes

- Methodological Focus : Emphasized reproducible protocols for synthesis, characterization, and data analysis.

- Conflict Resolution : Highlighted integration of crystallographic, spectroscopic, and computational tools to address data inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.